molecular formula C13H21NO B6142698 1-[4-(3-methylbutoxy)phenyl]ethan-1-amine CAS No. 107411-49-4

1-[4-(3-methylbutoxy)phenyl]ethan-1-amine

Cat. No.: B6142698
CAS No.: 107411-49-4
M. Wt: 207.31 g/mol
InChI Key: BXDVYYXCTVFKDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(3-methylbutoxy)phenyl]ethan-1-amine is an organic compound with the molecular formula C13H21NO It is characterized by a phenyl ring substituted with a 3-methylbutoxy group and an ethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3-methylbutoxy)phenyl]ethan-1-amine typically involves the reaction of 4-(3-methylbutoxy)benzaldehyde with an amine source under reductive amination conditions. The reaction can be carried out using a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[4-(3-methylbutoxy)phenyl]ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amine group.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 1-[4-(3-methylbutoxy)phenyl]ethanone.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

1-[4-(3-methylbutoxy)phenyl]ethan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including its effects on neurotransmitter systems.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 1-[4-(3-methylbutoxy)phenyl]ethan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(3-methylbutoxy)phenyl]ethan-1-one: A ketone derivative with similar structural features.

    1-[3-methoxy-4-(3-methylbutoxy)phenyl]ethan-1-amine: A compound with a methoxy group on the phenyl ring.

Uniqueness

1-[4-(3-methylbutoxy)phenyl]ethan-1-amine is unique due to its specific substitution pattern on the phenyl ring and the presence of the ethanamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

1-[4-(3-methylbutoxy)phenyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-10(2)8-9-15-13-6-4-12(5-7-13)11(3)14/h4-7,10-11H,8-9,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXDVYYXCTVFKDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC=C(C=C1)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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